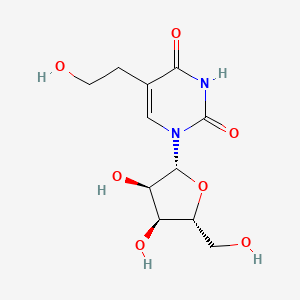

5-(2-Hydroxyethyl)uridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C11H16N2O7 |

|---|---|

分子量 |

288.25 g/mol |

IUPAC名 |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O7/c14-2-1-5-3-13(11(19)12-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,14-17H,1-2,4H2,(H,12,18,19)/t6-,7-,8-,10-/m1/s1 |

InChIキー |

OSEOKIRHVJGJJM-FDDDBJFASA-N |

異性体SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CCO |

正規SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCO |

製品の起源 |

United States |

Foundational & Exploratory

The Biological Significance of 5-(2-Hydroxyethyl)uridine: An Emerging Area of Nucleoside Research

For Immediate Release

[City, State] – December 5, 2025 – While the roles of canonical nucleosides and their various modifications in cellular processes are well-documented, the biological significance of 5-(2-Hydroxyethyl)uridine remains a largely underexplored area of research. Current scientific literature provides limited, yet intriguing, insights into its function, primarily identifying it as a synthetic thymidine (B127349) analogue with applications in monitoring DNA synthesis. This technical guide aims to synthesize the available information on this compound, highlighting its known applications and the vast potential for future research for an audience of researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a modified pyrimidine (B1678525) nucleoside, structurally similar to uridine (B1682114) and its analogue, thymidine. The key distinguishing feature is the presence of a hydroxyethyl (B10761427) group at the C5 position of the uracil (B121893) base. While the biological roles of many other C5-substituted uridines, such as 5-methyluridine (B1664183) and 5-carboxymethyluridine, in tRNA and mRNA are well-established, the natural occurrence and endogenous functions of this compound are not yet described in published research.

Known Applications and Biological Interactions

The primary documented application of this compound is as a thymidine analogue for the purpose of tracking DNA synthesis.[1] Analogues of this nature can be incorporated into replicating DNA, allowing for the labeling and subsequent tracking of cells undergoing division. This application suggests that cellular machinery, particularly DNA polymerases, can recognize and utilize this modified nucleoside. However, the efficiency of its incorporation relative to thymidine and its potential effects on DNA structure and function have not been extensively studied.

The broader family of uridine derivatives has been a subject of intense investigation for their therapeutic potential, exhibiting antimicrobial and anticancer activities. While these studies provide a framework for understanding how modifications to the uridine scaffold can impact biological activity, direct evidence of such properties for this compound is currently lacking.

Potential Areas of Investigation

The limited information available on this compound opens up numerous avenues for future research. Key questions that remain to be answered include:

-

Natural Occurrence: Is this compound a naturally occurring modification in any organism? Advanced analytical techniques such as mass spectrometry and chromatography could be employed to screen for its presence in nucleic acids from various species.

-

Role in tRNA and Translation: Given that many C5-uridine modifications are found in the wobble position of tRNA anticodons and play a crucial role in translation, it is pertinent to investigate if this compound has a similar role.

-

Biosynthesis and Metabolism: If found to be a natural modification, the enzymatic machinery responsible for its synthesis and degradation would be a critical area of study.

-

Therapeutic Potential: Does this compound possess any antiviral, antibacterial, or anticancer properties? Screening this compound in various biological assays could uncover potential therapeutic applications.

Experimental Approaches

To elucidate the biological significance of this compound, a multi-faceted experimental approach is required.

Detection and Quantification

Methodology:

-

Sample Preparation: Isolation of total RNA or DNA from cells or tissues of interest.

-

Enzymatic Digestion: Hydrolysis of the nucleic acids into individual nucleosides using a cocktail of nucleases and phosphatases.

-

Chromatographic Separation: Separation of the resulting nucleosides using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

Mass Spectrometry Detection: Identification and quantification of this compound using tandem mass spectrometry (MS/MS) by monitoring for its specific mass-to-charge ratio and fragmentation pattern.

Investigating the Role in Translation

Methodology:

-

In vitro Translation Assays: Synthesize a model mRNA containing a codon that would be recognized by a tRNA hypothetically containing this compound.

-

tRNA Modification: Chemically synthesize a tRNA molecule with this compound at the wobble position.

-

Analysis: Utilize an in vitro translation system (e.g., rabbit reticulocyte lysate) to assess the efficiency and fidelity of translation with the modified tRNA compared to its unmodified counterpart.

Logical Workflow for Future Research

To systematically investigate the biological significance of this compound, the following logical workflow is proposed:

Caption: A logical workflow for investigating the biological significance of this compound.

Conclusion

The study of this compound is in its infancy. While its current application as a synthetic tool for DNA synthesis monitoring is established, its potential natural roles and therapeutic applications remain a mystery. The methodologies and logical workflow outlined in this guide provide a roadmap for researchers to begin to unravel the biological significance of this intriguing modified nucleoside. Further investigation is crucial to determine if this compound is another important piece in the complex puzzle of nucleic acid modification and function.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of 5-(2-Hydroxyethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of 5-(2-Hydroxyethyl)uridine, a modified nucleoside of interest in the field of drug discovery and development. This document details a feasible synthetic pathway, presents key chemical data in a structured format, and outlines detailed experimental protocols.

Introduction

This compound is a synthetic pyrimidine (B1678525) nucleoside that belongs to the class of 5-substituted uridines. These modifications at the C5 position of the uracil (B121893) base are of significant interest as they can impart novel biological activities to the parent nucleoside. As a thymidine (B127349) analogue, this compound has the potential to be incorporated into replicating DNA, making it a valuable tool for labeling cells and monitoring DNA synthesis.[1][2] This guide focuses on a practical synthetic approach to this compound and a summary of its key chemical characteristics.

Synthesis of this compound

A viable synthetic route to this compound involves a multi-step process starting from the readily available 5-iodouridine (B31010). The key steps include the protection of the ribose hydroxyl groups, a palladium-catalyzed Heck coupling to introduce a vinyl ether moiety, followed by deprotection and subsequent reduction to yield the final product.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. The initial protection of the 2', 3', and 5' hydroxyl groups of 5-iodouridine is crucial for the subsequent Heck coupling reaction. The introduction of the vinyl ether at the C5 position is achieved through a palladium-catalyzed cross-coupling reaction. Finally, removal of the protecting groups and reduction of the vinyl ether affords this compound.

References

The Potential Role of 5-(2-Hydroxyethyl)uridine in DNA Damage and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-(2-Hydroxyethyl)uridine (5-HE-dU), a DNA adduct with potential implications in mutagenesis and carcinogenesis. While direct research on 5-HE-dU is limited, this document synthesizes available information on analogous DNA lesions to elucidate its probable mechanisms of formation, its recognition and repair by cellular machinery, and its potential to induce genetic instability. This guide details relevant experimental protocols for the study of such adducts and presents key concepts in DNA damage and repair in a structured format, including quantitative data and visual pathways, to support further research and drug development in this area.

Introduction

DNA is under constant assault from both endogenous and exogenous agents, leading to a variety of lesions that can compromise genomic integrity. One such class of DNA damage arises from hydroxyethylation, the addition of a 2-hydroxyethyl group to the DNA bases. This can occur through exposure to environmental pollutants like ethylene (B1197577) oxide. While adducts at various positions on all DNA bases have been identified, this guide focuses on this compound, a modification of uracil (B121893) that can arise from the deamination of 5-(2-Hydroxyethyl)cytosine or direct alkylation of deoxyuridine. The presence of such modified bases can block DNA replication and transcription, and if not properly repaired, can lead to mutations and potentially contribute to the development of cancer. Understanding the cellular response to 5-HE-dU is therefore crucial for assessing its biological impact and for the development of therapeutic strategies.

Formation of this compound

The formation of this compound in DNA is primarily attributed to the reaction of DNA with ethylene oxide, a known carcinogen to which humans are exposed through environmental and industrial sources. Ethylene oxide can be metabolically activated to a reactive epoxide that readily alkylates DNA. Additionally, endogenous metabolic processes may also contribute to the formation of similar adducts.

Table 1: Examples of Quantified 2-Hydroxyethyl-DNA Adducts

| Adduct | Method of Detection | Limit of Detection (fmol) | Reference |

| N3-HE-2'-deoxyuridine | LC/MS/MS with SRM | 0.5 - 25 | [1] |

| N7-HE-guanine | LC/MS/MS with SRM | 0.5 - 25 | [1] |

| O6-HE-2'-deoxyguanosine | LC/MS/MS with SRM | 0.5 - 25 | [1] |

| N1-HE-2'-deoxyadenosine | LC/MS/MS with SRM | 0.5 - 25 | [1] |

| N6-HE-2'-deoxyadenosine | LC/MS/MS with SRM | 0.5 - 25 | [1] |

DNA Repair Mechanisms for Hydroxyethylated Uracil

The primary cellular defense against small, non-helix-distorting base lesions like 5-HE-dU is the Base Excision Repair (BER) pathway. By analogy with other modified uracil bases, it is highly probable that 5-HE-dU is recognized and excised by a specific DNA glycosylase, initiating the BER cascade.

Base Excision Repair (BER)

The BER pathway is a multi-step process that involves the recognition and removal of the damaged base, followed by the incision of the DNA backbone, DNA synthesis, and ligation.

Key enzymes likely involved in the repair of 5-HE-dU:

-

DNA Glycosylases: Several DNA glycosylases are known to recognize and excise various modified bases. For etheno adducts, which share structural similarities with hydroxyethylated bases, enzymes like N-methylpurine-DNA glycosylase (MPG) and mismatch-specific thymine-DNA glycosylase (TDG) are involved[2][3]. It is plausible that one or more of these glycosylases, or another yet-to-be-identified glycosylase, recognizes 5-HE-dU.

-

AP Endonuclease 1 (APE1): After the removal of the damaged base by a DNA glycosylase, an apurinic/apyrimidinic (AP) site is created. APE1 cleaves the phosphodiester backbone 5' to the AP site.

-

DNA Polymerase β (Pol β): Pol β possesses both DNA polymerase and AP lyase activities. It inserts the correct nucleotide opposite the lesion and removes the 5'-deoxyribose phosphate (B84403) (dRP) moiety.

-

DNA Ligase IIIα (LigIIIα) and XRCC1: The final step of sealing the nick in the DNA backbone is carried out by the LigIIIα/XRCC1 complex.

Caption: Base Excision Repair pathway for this compound.

Other Potential Repair Pathways

While BER is the most likely repair mechanism, other pathways could potentially be involved:

-

AlkB Family of Dioxygenases: The AlkB family of proteins are Fe(II)/α-ketoglutarate-dependent dioxygenases that can repair certain alkylated bases through oxidative dealkylation. Some human AlkB homologs, such as ALKBH2 and ALKBH3, have been shown to repair etheno adducts. It is conceivable that these enzymes could also act on hydroxyethylated bases.

-

Nucleotide Excision Repair (NER): Although NER typically handles bulky, helix-distorting lesions, there is evidence that it can also be involved in the repair of some oxidative DNA damage[4]. If the 5-(2-hydroxyethyl) group causes a significant distortion of the DNA helix, NER could serve as a backup repair mechanism.

Mutagenic Potential and Cellular Consequences

If not repaired, 5-HE-dU can have significant consequences for the cell. The presence of the adduct can stall DNA polymerases during replication, potentially leading to the collapse of the replication fork and the formation of double-strand breaks.

Alternatively, translesion synthesis (TLS) polymerases may bypass the lesion in an error-prone manner, leading to the incorporation of an incorrect base opposite the adduct and resulting in mutations. While specific mutagenicity data for 5-HE-dU is lacking, studies on structurally similar adducts can provide insights. For example, etheno adducts are known to be highly mutagenic[3].

The accumulation of DNA damage, including adducts like 5-HE-dU, can trigger a complex cellular signaling network known as the DNA Damage Response (DDR).

Caption: General DNA Damage Response pathway.

Experimental Protocols

Investigating the biological effects of 5-HE-dU requires a range of specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Detection and Quantification of 5-HE-dU by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts[1][5][6][7][8].

Protocol Outline:

-

DNA Isolation: Isolate genomic DNA from cells or tissues of interest using a standard DNA extraction kit.

-

DNA Digestion: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Stable Isotope-Labeled Internal Standard: Add a known amount of a stable isotope-labeled internal standard of 5-HE-dU to the sample for accurate quantification.

-

LC Separation: Separate the deoxynucleosides using a reverse-phase high-performance liquid chromatography (HPLC) column.

-

MS/MS Detection: Detect and quantify the eluting deoxynucleosides using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode. The transition from the protonated molecular ion [M+H]+ of 5-HE-dU to a specific product ion is monitored.

In Vitro DNA Polymerase Stop Assay

This assay is used to determine if a DNA lesion can block DNA synthesis by a DNA polymerase[9][10].

Protocol Outline:

-

Oligonucleotide Synthesis: Synthesize a short single-stranded DNA oligonucleotide containing a single, site-specific 5-HE-dU lesion. Also, synthesize a corresponding control oligonucleotide with a normal uracil at the same position.

-

Primer Annealing: Anneal a short, radioactively or fluorescently labeled primer to the 3' end of the template oligonucleotide.

-

Polymerase Extension Reaction: Incubate the primer-template duplex with a DNA polymerase and dNTPs.

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the gel by autoradiography or fluorescence imaging. A band corresponding to the position of the lesion indicates that the polymerase was stalled. The intensity of the band can be quantified to determine the percentage of polymerase blockage.

In Vitro Base Excision Repair Assay

This assay measures the ability of cell extracts or purified enzymes to repair a specific DNA lesion[11][12][13][14].

Protocol Outline:

-

Substrate Preparation: Prepare a double-stranded DNA substrate (e.g., a plasmid or a short oligonucleotide duplex) containing a single 5-HE-dU lesion. The substrate is often radioactively labeled.

-

Repair Reaction: Incubate the DNA substrate with a nuclear or whole-cell extract, or with a purified DNA glycosylase.

-

Product Analysis:

-

Glycosylase Activity: To measure the excision of the damaged base, the reaction products can be treated with an AP endonuclease (like APE1) which will cleave the DNA at the newly formed AP site. The resulting cleavage product can be separated by denaturing polyacrylamide gel electrophoresis and quantified.

-

Full Repair: To assess the entire BER pathway, the reaction can be supplemented with dNTPs (including a radiolabeled dNTP) and ATP. The incorporation of the radiolabeled nucleotide into the repaired DNA is then measured.

-

Caption: Workflow for studying this compound.

Conclusion and Future Directions

This compound represents a potentially significant DNA lesion with the capacity to disrupt genomic integrity. While direct experimental evidence is currently sparse, a comprehensive understanding of its biological consequences can be inferred from studies of analogous DNA adducts. It is highly probable that 5-HE-dU is formed upon exposure to ethylene oxide and is primarily repaired by the Base Excision Repair pathway. If unrepaired, this adduct is likely to be both cytotoxic and mutagenic.

Future research should focus on:

-

Synthesis of 5-HE-dU phosphoramidite: This would enable the site-specific incorporation of the adduct into oligonucleotides for detailed biochemical and structural studies.

-

Identification of specific DNA glycosylases: Screening known DNA glycosylases for activity against 5-HE-dU will be crucial.

-

In vivo studies: Utilizing animal models exposed to ethylene oxide to quantify the levels of 5-HE-dU in various tissues and to assess its contribution to mutagenesis and carcinogenesis.

-

Translesion synthesis studies: Characterizing which TLS polymerases are capable of bypassing 5-HE-dU and determining the fidelity of this process.

A deeper understanding of the mechanisms of damage and repair related to 5-HE-dU will provide valuable insights into the etiology of environment-associated cancers and may aid in the development of novel preventative and therapeutic strategies.

References

- 1. Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential repair of etheno-DNA adducts by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymology of the repair of etheno adducts in mammalian cells and in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Base and Nucleotide Excision Repair of Oxidatively Generated Guanine Lesions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. academic.oup.com [academic.oup.com]

- 7. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Base Excision Repair Pathway: Methods and Protocols - Google 圖書 [books.google.com.tw]

- 12. youtube.com [youtube.com]

- 13. Simultaneous Short- and Long-Patch Base Excision Repair (BER) Assay in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Investigating the Cellular Uptake and Metabolism of 5-(2-Hydroxyethyl)uridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Hydroxyethyl)uridine is a synthetic thymidine (B127349) analogue of significant interest in biomedical research, primarily for its utility in tracking DNA synthesis. Understanding its cellular uptake and subsequent metabolic fate is crucial for optimizing its application and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the putative cellular transport and metabolic pathways of this compound, based on the established mechanisms for uridine (B1682114) and other 5-substituted pyrimidine (B1678525) nucleosides. Due to a lack of specific experimental data for this compound, this document presents generalized experimental protocols and data presentation templates to guide future research in this area.

Introduction

This compound is a modified pyrimidine nucleoside that can be incorporated into replicating DNA, making it a valuable tool for labeling and tracking cell proliferation. Its structural similarity to the natural nucleosides, uridine and thymidine, suggests that it likely utilizes the same cellular machinery for transport across the cell membrane and for subsequent intracellular metabolism. This guide outlines the probable mechanisms involved and provides detailed methodologies for their experimental validation.

Cellular Uptake of this compound: A Postulated Mechanism

The cellular uptake of nucleosides and their analogues is primarily mediated by two families of specialized membrane transport proteins: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). It is highly probable that this compound is a substrate for one or more of these transporters.

-

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. The two main isoforms, ENT1 and ENT2, have broad substrate specificity and are widely expressed in human tissues.

-

Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides into the cell against their concentration gradient, a process driven by the sodium ion gradient. The three main isoforms, CNT1, CNT2, and CNT3, exhibit more selective substrate specificities.

The precise affinity of this compound for each of these transporters remains to be experimentally determined.

Quantitative Data on Cellular Uptake

No specific quantitative data on the cellular uptake of this compound has been identified in the public domain. The following table is a template for presenting such data once it becomes available through experimental investigation.

| Transporter | Substrate | Apparent Km (µM) | Vmax (pmol/µg protein/min) | Cell Line | Reference |

| e.g., hENT1 | This compound | Data Not Available | Data Not Available | e.g., HCT116 | [Future Study] |

| e.g., hCNT1 | This compound | Data Not Available | Data Not Available | e.g., Caco-2 | [Future Study] |

Table 1: Template for Kinetic Parameters of this compound Uptake. This table should be populated with experimentally determined Michaelis-Menten constant (Km) and maximum velocity (Vmax) values for the uptake of this compound by specific nucleoside transporters.

Metabolism of this compound: A Predicted Pathway

Following cellular uptake, this compound is expected to enter the pyrimidine salvage pathway, which recycles nucleosides for the synthesis of nucleotides. The key enzymatic steps are likely to be:

-

Phosphorylation: Uridine-cytidine kinase (UCK) or thymidine kinase (TK) would catalyze the phosphorylation of this compound to its 5'-monophosphate derivative.

-

Further Phosphorylation: Subsequent phosphorylation events, catalyzed by nucleoside monophosphate and diphosphate (B83284) kinases, would lead to the formation of the corresponding di- and tri-phosphate forms.

-

Incorporation into DNA: As a thymidine analogue, this compound triphosphate is a likely substrate for DNA polymerases, leading to its incorporation into newly synthesized DNA.

The potential for catabolism of this compound by enzymes such as uridine phosphorylase should also be considered, which would cleave the glycosidic bond to release the free base.

Quantitative Data on Metabolism

No specific quantitative data on the metabolism of this compound has been identified in the public domain. The following table is a template for presenting such data.

| Metabolite | Enzyme | Km (µM) | kcat (s-1) | Cell Line/Enzyme Source | Reference |

| This compound-5'-monophosphate | e.g., UCK2 | Data Not Available | Data Not Available | e.g., Recombinant Human UCK2 | [Future Study] |

| 5-(2-Hydroxyethyl)uracil | e.g., Uridine Phosphorylase | Data Not Available | Data Not Available | e.g., Human Liver Cytosol | [Future Study] |

Table 2: Template for Kinetic Parameters of this compound Metabolism. This table should be populated with experimentally determined kinetic parameters for the key enzymes involved in the metabolism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular uptake and metabolism of this compound.

Cell Culture

-

Cell Lines: Select appropriate cell lines for study. For general uptake, cancer cell lines with high proliferative rates (e.g., HeLa, HCT116) are suitable. For transporter-specific studies, cell lines overexpressing a single transporter (e.g., HEK293-hENT1) are recommended.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

Cellular Uptake Assay (Radiolabeled Substrate)

-

Cell Seeding: Seed cells in 24-well plates and grow to confluence.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Initiation of Uptake: Add the transport buffer containing a known concentration of radiolabeled this compound (e.g., [3H]-5-(2-Hydroxyethyl)uridine) to each well. For inhibition studies, pre-incubate cells with known nucleoside transporter inhibitors (e.g., nitrobenzylmercaptopurine riboside - NBMPR for ENTs) before adding the radiolabeled substrate.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.

-

Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

Analysis of Intracellular Metabolites by HPLC-MS/MS

-

Cell Treatment: Incubate cultured cells with a known concentration of non-radiolabeled this compound for various time points.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

-

Collect the cell suspension and centrifuge to pellet the protein.

-

-

Sample Preparation:

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable mobile phase for analysis.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Separate the parent compound and its potential metabolites using a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detect and quantify this compound and its metabolites using the MS/MS detector in multiple reaction monitoring (MRM) mode, based on their specific precursor-to-product ion transitions.

-

Visualizations

The following diagrams illustrate the postulated cellular pathways for this compound.

Exploring the function of 5-(2-Hydroxyethyl)uridine in cellular processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Hydroxyethyl)uridine is a modified pyrimidine (B1678525) nucleoside that has garnered significant attention in the fields of toxicology and molecular biology. While not a naturally occurring component of nucleic acids, it is prominently identified as a DNA adduct resulting from exposure to the genotoxic agent ethylene (B1197577) oxide. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its formation, cellular consequences, and the mechanisms employed by cells to mitigate its effects. The information presented herein is intended to serve as a valuable resource for researchers investigating DNA damage and repair, as well as for professionals involved in the development of therapeutics targeting these pathways.

Biochemical Profile and Formation

This compound, in the context of its presence in DNA, is more accurately referred to as N3-(2-hydroxyethyl)-2'-deoxyuridine (N3-HE-dU) . It is formed through a two-step process following exposure to ethylene oxide, a widely used industrial chemical and a known carcinogen[1].

The primary mechanism of formation involves:

-

Alkylation of Deoxycytidine: Ethylene oxide alkylates the N3 position of deoxycytidine in the DNA strand.

-

Hydrolytic Deamination: The resulting N3-(2-hydroxyethyl)deoxycytidine adduct is unstable and undergoes rapid hydrolytic deamination to form the more stable N3-HE-dU[2].

This formation pathway highlights that the presence of N3-HE-dU in DNA is an indicator of exposure to ethylene oxide and subsequent DNA damage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₂O₇ | |

| Molecular Weight | 288.25 g/mol | |

| Synonyms | This compound; Uridine, 5-(2-hydroxyethyl)-; N3-(2-hydroxyethyl)-2'-deoxyuridine (in DNA) |

Cellular and Biological Significance

The presence of N3-HE-dU in the genome is not benign. As a DNA lesion, it has significant implications for cellular processes, primarily DNA replication and mutagenesis.

Impact on DNA Replication

Studies have demonstrated that N3-HE-dU can act as a blocking lesion for DNA polymerases. In vitro experiments have shown that this adduct can stall the progression of DNA polymerases such as the Klenow fragment of E. coli polymerase I and bacteriophage T7 polymerase[2]. However, polymerases lacking 3'→5' exonuclease (proofreading) activity are able to bypass the lesion, albeit with reduced efficiency[2]. This suggests that the cell must employ specialized DNA polymerases to replicate past this form of damage.

Mutagenic Potential

The bypass of the N3-HE-dU lesion during DNA replication is often an error-prone process, leading to mutations. The incorporation of incorrect nucleotides opposite the adduct has been observed, specifically the insertion of deoxyadenosine (B7792050) (dA) and deoxythymidine (dT)[2]. Since N3-HE-dU originates from a deoxycytidine residue, these misincorporations result in G:C to A:T and G:C to T:A transversions, respectively[2]. The mutagenic potential of N3-HE-dU underscores its role as a contributor to the carcinogenic effects of ethylene oxide. A study utilizing a shuttle vector system in human cells provided evidence that ethylene oxide-induced adducts, including N3-HE-dU, lead to a significant increase in mutation frequency.

DNA Repair Mechanisms

The cellular response to DNA damage involves a complex network of repair pathways. While the specific repair of N3-HE-dU has not been extensively detailed, the broader context of ethylene oxide-induced DNA adducts points towards the involvement of the Base Excision Repair (BER) pathway. BER is the primary mechanism for the removal of small, non-helix-distorting base lesions, which is characteristic of many alkylation adducts[3][4].

The general steps of the BER pathway that would be applicable to the repair of N3-HE-dU are:

-

Recognition and Excision: A specific DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.

-

Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site.

-

Synthesis: A DNA polymerase fills the gap.

-

Ligation: DNA ligase seals the nick in the DNA strand.

While the specific DNA glycosylase responsible for recognizing N3-HE-dU has not been definitively identified, the overall process of BER is the most likely candidate for its removal from the genome.

Experimental Methodologies

The study of this compound and other ethylene oxide-induced DNA adducts relies on sensitive and specific analytical techniques.

Detection and Quantification

A robust method for the simultaneous detection and quantification of N3-HE-dU and other 2-hydroxyethyl-DNA adducts has been developed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . This method involves the following key steps:

-

DNA Isolation: Extraction of DNA from cells or tissues of interest.

-

DNA Hydrolysis: Enzymatic or neutral thermal hydrolysis of the DNA to release the individual nucleosides, including the adducted forms.

-

Chromatographic Separation: Separation of the various nucleosides using HPLC.

-

Mass Spectrometric Detection: Sensitive and specific detection and quantification of the adducts by tandem mass spectrometry.

This technique allows for the measurement of adduct levels in biological samples, serving as a valuable tool for biomonitoring of ethylene oxide exposure and for studying the kinetics of DNA adduct formation and repair.

Signaling Pathways and Logical Relationships

The formation of N3-HE-dU is a direct consequence of chemical insult rather than a component of a regulated signaling pathway. The cellular response is a damage-response pathway.

Conclusion

This compound, in the form of the DNA adduct N3-HE-dU, serves as a critical biomarker for ethylene oxide exposure and a key player in its genotoxic and carcinogenic effects. Its formation from deoxycytidine, its ability to impede DNA replication, and its propensity to induce mutations highlight the significant threat it poses to genome integrity. While the Base Excision Repair pathway is the presumed cellular defense mechanism, further research is needed to elucidate the specific enzymes involved and the efficiency of its repair. The analytical methods developed for its detection provide powerful tools for monitoring human exposure and for advancing our understanding of the molecular mechanisms of DNA damage and repair. This guide summarizes the current knowledge and provides a foundation for future investigations into the cellular functions and consequences of this important DNA lesion.

References

- 1. The Role of DNA Adducts in Ethyleneoxide Exposure - David Ludlum [grantome.com]

- 2. The role of 3-hydroxyethyldeoxyuridine in mutagenesis by ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

5-(2-Hydroxyethyl)uridine: A Synthetic Analogue for DNA Synthesis Analysis

Absence of Evidence for Natural Occurrence

extensive searches of scientific literature and databases have yielded no evidence for the natural discovery or occurrence of 5-(2-Hydroxyethyl)uridine. It is not a known naturally modified nucleoside and is not reported to be involved in any natural biological signaling pathways. All available information points to this compound being a synthetic compound developed for research applications.

This technical guide provides a comprehensive overview of this compound, focusing on its characteristics as a synthetic thymidine (B127349) analogue and its application in the analysis of DNA synthesis.

Introduction to Synthetic Thymidine Analogues

The study of DNA synthesis is fundamental to understanding cell proliferation, development, and disease. A key experimental approach involves the use of synthetic nucleoside analogues that can be incorporated into newly synthesized DNA. These tagged nucleosides act as markers, allowing for the detection and quantification of DNA replication.

Historically, radiolabeled thymidine (e.g., ³H-thymidine) was used, but safety concerns and the technical demands of autoradiography led to the development of non-radioactive alternatives. 5-bromo-2'-deoxyuridine (B1667946) (BrdU) became a widely adopted tool, detectable by specific antibodies. However, the requirement for harsh DNA denaturation to allow antibody access can compromise sample integrity.

More recently, a new class of thymidine analogues, including 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), has been developed. These compounds contain a small, bioorthogonal functional group (an alkyne) that can be detected via a highly specific and gentle "click chemistry" reaction with a fluorescently labeled azide. This method preserves the structural integrity of cells and tissues, enabling more sophisticated multi-parametric analyses.

This compound is a member of this family of synthetic thymidine analogues, designed to be incorporated into replicating DNA and subsequently detected to monitor DNA synthesis.

Physicochemical Properties and Characterization

Detailed physicochemical and spectroscopic data for this compound are not widely available in public databases. However, based on its chemical structure, the following properties can be inferred and would be subject to experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₇ | Calculated |

| Molecular Weight | 288.26 g/mol | Calculated |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione | |

| CAS Number | Not available | |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO. | Inferred |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ribose sugar protons, the pyrimidine (B1678525) ring protons, and the protons of the 2-hydroxyethyl group.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each of the 11 carbon atoms in the molecule, allowing for structural confirmation.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. Fragmentation patterns would likely involve cleavage of the glycosidic bond and fragmentation of the sugar and base moieties.

Chemical Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be conceptualized based on established methods for the modification of uridine. One potential approach is the palladium-catalyzed Heck coupling of a protected 5-iodouridine (B31010) with ethylene (B1197577) glycol, followed by deprotection.

Logical Relationship of a Potential Synthesis Pathway

Caption: A potential synthetic workflow for this compound.

Application in DNA Synthesis Analysis

As a thymidine analogue, this compound is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. This incorporation allows for the subsequent detection and quantification of DNA synthesis.

Experimental Workflow

The general workflow for a cell proliferation assay using a thymidine analogue like this compound involves several key steps:

Experimental Workflow for DNA Synthesis Labeling

Caption: A generalized workflow for a DNA synthesis assay.

Detailed Experimental Protocol (Hypothetical)

While a specific, validated protocol for this compound is not available, the following hypothetical protocol is based on standard procedures for similar thymidine analogues like EdU. Note: This protocol would require optimization for specific cell types and experimental conditions.

Table 2: Hypothetical Protocol for DNA Labeling with this compound

| Step | Procedure | Reagents & Conditions |

| 1. Cell Seeding | Seed cells on a suitable culture vessel (e.g., coverslips for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight. | Standard cell culture medium. |

| 2. Labeling | Add this compound to the culture medium to a final concentration of 10-50 µM. | This compound stock solution (e.g., 10 mM in DMSO). |

| 3. Incubation | Incubate the cells for a period ranging from 30 minutes to several hours, depending on the cell cycle length and experimental goals. | Standard cell culture incubator (37°C, 5% CO₂). |

| 4. Fixation | Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. | Phosphate-buffered saline (PBS), 4% paraformaldehyde. |

| 5. Permeabilization | Wash cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature. | 0.5% Triton X-100 in PBS. |

| 6. Detection | This step would depend on the specific detection chemistry developed for the hydroxyl group of this compound. A possible approach could involve a chemical ligation reaction with a fluorescent probe. | Detection reagents (hypothetical). |

| 7. Analysis | Image the cells using fluorescence microscopy or analyze by flow cytometry. | Fluorescence microscope or flow cytometer. |

Data Presentation and Analysis

The data obtained from experiments using this compound can be presented in various ways to provide quantitative insights into cell proliferation.

Table 3: Example of Quantitative Data from a Cell Proliferation Assay

| Cell Line | Treatment | % Proliferating Cells (Mean ± SD) |

| HeLa | Control | 45.2 ± 3.1 |

| HeLa | Drug X (1 µM) | 12.7 ± 1.5 |

| MCF-7 | Control | 33.8 ± 2.5 |

| MCF-7 | Drug X (1 µM) | 8.1 ± 0.9 |

This table presents hypothetical data to illustrate how results from a cell proliferation assay using a thymidine analogue would be summarized.

Conclusion

This compound is a synthetic thymidine analogue with the potential to be used as a tool for tracking DNA synthesis in proliferating cells. While there is no evidence of its natural occurrence or involvement in biological pathways, its chemical structure suggests it can be incorporated into replicating DNA. This technical guide has outlined its inferred properties, a potential synthetic approach, and a hypothetical experimental protocol for its use. Further research is needed to validate its synthesis, develop a specific and efficient detection method, and characterize its performance in comparison to established thymidine analogues like BrdU and EdU. For researchers and drug development professionals, the exploration of novel nucleoside analogues like this compound could offer new possibilities for studying cell proliferation and the effects of therapeutic agents.

Methodological & Application

Application Notes and Protocols for Incorporating 5-(2-Hydroxyethyl)uridine into Cellular DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Hydroxyethyl)uridine (5-HEU) is a modified nucleoside that can be metabolically incorporated into cellular DNA. Its structural similarity to thymidine (B127349) allows it to be recognized by cellular machinery involved in DNA synthesis. The presence of the hydroxyethyl (B10761427) group at the C5 position of the uracil (B121893) base, however, introduces a modification that can be exploited for various research and therapeutic applications. This document provides detailed protocols for the synthesis of a 5-HEU phosphoramidite (B1245037), its incorporation into cellular DNA in vitro, and methods for its detection and quantification. Additionally, it outlines the expected cellular responses to the presence of this adduct in the genome.

The incorporation of 5-HEU can serve as a valuable tool for:

-

Studying DNA damage and repair pathways: The 5-HEU adduct can mimic certain types of DNA damage, allowing for the investigation of cellular repair mechanisms.

-

Developing novel anticancer therapies: As a modified nucleoside, 5-HEU has the potential to act as an anticancer agent by disrupting DNA replication and inducing cell death in rapidly dividing cancer cells.[1][2]

-

Labeling and tracking DNA: The unique structure of 5-HEU can be used as a handle for the attachment of probes for imaging and tracking newly synthesized DNA.

Data Summary

The following tables provide illustrative quantitative data based on typical results observed with other modified nucleosides. These should be considered as starting points for experimental design, and optimal conditions should be determined empirically for each cell line and experimental setup.

Table 1: Illustrative Cytotoxicity of this compound in Cultured Human Cells

| Cell Line | 5-HEU Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) |

| HEK293 | 1 | 72 | 95 ± 5 |

| 10 | 72 | 82 ± 7 | |

| 50 | 72 | 65 ± 8 | |

| 100 | 72 | 40 ± 6 | |

| HeLa | 1 | 72 | 98 ± 4 |

| 10 | 72 | 75 ± 9 | |

| 50 | 72 | 50 ± 11 | |

| 100 | 72 | 25 ± 5 |

Table 2: Illustrative Quantification of 5-HEU Incorporation into Cellular DNA by LC-MS/MS

| Cell Line | 5-HEU Treatment (µM) | Incubation Time (hours) | 5-HEU Adducts per 10^6 Nucleosides |

| HEK293 | 10 | 24 | 5 ± 1 |

| 50 | 24 | 25 ± 4 | |

| 100 | 24 | 60 ± 8 | |

| HeLa | 10 | 24 | 8 ± 2 |

| 50 | 24 | 40 ± 6 | |

| 100 | 24 | 95 ± 12 |

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

The site-specific incorporation of 5-HEU into synthetic oligonucleotides or its metabolic incorporation into cellular DNA for subsequent analysis requires the synthesis of its phosphoramidite derivative. This protocol is adapted from established methods for the synthesis of other 5-substituted uridine (B1682114) phosphoramidites.[3][4][5]

Materials:

-

This compound

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (anhydrous)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

5'-O-DMT Protection:

-

Dissolve this compound in anhydrous pyridine.

-

Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature overnight.

-

Quench the reaction with methanol (B129727) and evaporate the solvent.

-

Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain 5'-O-DMT-5-(2-hydroxyethyl)uridine.

-

-

Phosphitylation:

-

Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.

-

Add DIPEA and cool the mixture to 0°C.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over sodium sulfate, and evaporate the solvent.

-

Purify the crude product by precipitation in cold hexanes to yield the this compound phosphoramidite.

-

Confirm the product structure by ¹H and ³¹P NMR spectroscopy and mass spectrometry.

-

Protocol 2: Incorporation of 5-HEU into Cellular DNA

This protocol describes the treatment of cultured mammalian cells with 5-HEU to achieve its incorporation into the genomic DNA.

Materials:

-

Mammalian cell line of choice (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

This compound (dissolved in sterile PBS or DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

DNA extraction kit

Procedure:

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to attach and reach 50-70% confluency.

-

-

5-HEU Treatment:

-

Prepare a stock solution of 5-HEU in a sterile solvent (e.g., 100 mM in DMSO).

-

Dilute the 5-HEU stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Remove the old medium from the cells and replace it with the 5-HEU-containing medium.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal incubation time.

-

-

Cell Harvesting and DNA Extraction:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Isolate genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted DNA using a spectrophotometer or fluorometer.

-

Protocol 3: Quantification of 5-HEU in Genomic DNA by LC-MS/MS

This protocol outlines the enzymatic hydrolysis of genomic DNA containing 5-HEU and its subsequent quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a highly sensitive and specific method for detecting DNA adducts.[6][7]

Materials:

-

Genomic DNA containing 5-HEU

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS grade water and acetonitrile (B52724)

-

Formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

DNA Hydrolysis:

-

To 10-20 µg of genomic DNA, add nuclease P1 and the appropriate buffer.

-

Incubate at 37°C for 2-4 hours.

-

Add alkaline phosphatase and the corresponding buffer.

-

Incubate at 37°C for an additional 1-2 hours to dephosphorylate the nucleosides.

-

Filter the reaction mixture to remove enzymes.

-

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed DNA sample into the LC-MS/MS system.

-

Separate the nucleosides on a C18 reversed-phase column using a gradient of acetonitrile in water with 0.1% formic acid.

-

Perform mass spectrometry analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for 5-HEU and the normal nucleosides (dG, dA, dC, T).

-

Create a standard curve using a known concentration of synthetic 5-HEU to quantify the amount of 5-HEU in the genomic DNA sample.

-

Express the results as the number of 5-HEU adducts per 10^6 or 10^7 normal nucleosides.

-

Signaling Pathways and Experimental Workflows

Cellular Response to 5-HEU Incorporation

The incorporation of 5-HEU into DNA is expected to be recognized by the cell as a form of DNA damage, likely as an alkylation adduct. This will trigger the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and attempts at DNA repair.[8][9][10] If the damage is too extensive, the cell may undergo apoptosis. The primary sensors for this type of damage are the ATM and ATR kinases.[11]

Caption: DNA Damage Response to 5-HEU Incorporation.

Experimental Workflow

The following diagram illustrates the overall workflow for studying the incorporation of 5-HEU into cellular DNA and its downstream effects.

Caption: Overall Experimental Workflow.

References

- 1. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Tracking DNA Synthesis In Vitro Using 5-(2-Hydroxyethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of DNA synthesis is fundamental to cellular and molecular biology, with critical applications in cancer research, toxicology, and drug development. Traditional methods for monitoring DNA replication, such as the incorporation of radioactive nucleosides or 5-bromo-2'-deoxyuridine (B1667946) (BrdU), often involve hazardous materials or harsh denaturation steps that can compromise sample integrity. A newer alternative, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), utilizes bioorthogonal click chemistry for detection, offering a milder and more efficient workflow.[1][2][3][4]

This document describes the application of a novel thymidine (B127349) analog, 5-(2-Hydroxyethyl)uridine (5-HEU), for tracking DNA synthesis in vitro. While direct protocols for 5-HEU are still emerging, its structural similarity to other modified pyrimidines that are successfully incorporated into DNA suggests its potential as a valuable research tool.[5] This application note provides a theoretical framework and detailed protocols based on established methodologies for similar nucleoside analogs.

Principle of the Method

The core principle involves the introduction of 5-HEU into an in vitro DNA synthesis reaction. As a thymidine analog, 5-HEU triphosphate (5-HEU-TP) is incorporated into newly synthesized DNA by DNA polymerases. The hydroxyethyl (B10761427) group at the 5-position of the uracil (B121893) base serves as a unique chemical handle. For detection, this group can be enzymatically or chemically modified to introduce a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, enabling visualization and quantification of DNA synthesis.

I. Core Concepts and Workflow

The overall workflow for using 5-HEU to track DNA synthesis can be broken down into three main stages: Incorporation, Labeling, and Detection & Analysis.

Figure 1: High-level workflow for tracking DNA synthesis using 5-HEU.

II. Detailed Experimental Protocols

Protocol 1: In Vitro DNA Synthesis with 5-HEU Incorporation

This protocol describes the incorporation of 5-HEU into a newly synthesized DNA strand using a template and primer in a cell-free system.

Materials:

-

Single-stranded DNA template

-

DNA primer

-

10X Polymerase Reaction Buffer

-

dNTP mix (dATP, dCTP, dGTP)

-

5-HEU-TP (custom synthesis may be required)

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare the following reaction mixture in a sterile microcentrifuge tube. The final volume is 50 µL.

| Component | Final Concentration | Volume (µL) |

| 10X Polymerase Buffer | 1X | 5 |

| dNTP mix (10 mM each) | 200 µM each | 1 |

| 5-HEU-TP (10 mM) | 50 µM | 0.25 |

| DNA Template (100 ng/µL) | 2 ng/µL | 1 |

| DNA Primer (10 µM) | 0.2 µM | 1 |

| DNA Polymerase (5 U/µL) | 0.05 U/µL | 0.5 |

| Nuclease-free water | Up to 50 |

-

Incubation: Mix the components gently by pipetting. Incubate the reaction at the optimal temperature for the chosen DNA polymerase for 1 hour. For Taq polymerase, this is typically 72°C.

-

Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Purification: Purify the DNA product using a standard PCR purification kit to remove unincorporated nucleotides.

Protocol 2: Detection of Incorporated 5-HEU via Click Chemistry (Hypothetical)

This protocol is a hypothetical adaptation based on the highly efficient click chemistry used for EdU detection.[1][3][8] It assumes the synthesis of a modified 5-HEU containing a terminal alkyne group (5-ethynyl-2'-hydroxyethyl-uridine) or the enzymatic addition of an azide (B81097) or alkyne to the hydroxyl group of incorporated 5-HEU.

Materials:

-

5-HEU incorporated DNA (from Protocol 1)

-

Fluorescent azide or alkyne probe (e.g., Alexa Fluor 488 Azide)

-

Copper (II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper ligand (e.g., THPTA)

-

PBS (Phosphate Buffered Saline)

-

DNA purification kit or ethanol (B145695) precipitation reagents

Procedure:

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail fresh. For a 50 µL reaction:

| Component | Final Concentration | Volume (µL) |

| 5-HEU incorporated DNA | ~1 µg | x |

| Fluorescent Azide (2 mM) | 10 µM | 0.25 |

| CuSO₄ (100 mM) | 1 mM | 0.5 |

| Sodium Ascorbate (500 mM, fresh) | 5 mM | 0.5 |

| THPTA (100 mM) | 1 mM | 0.5 |

| PBS | Up to 50 |

-

Reaction: Add the components in the order listed. Mix gently and incubate at room temperature for 30 minutes, protected from light.

-

Purification: Purify the labeled DNA to remove unreacted click chemistry reagents. This can be done using a DNA purification spin column or by ethanol precipitation.

-

Analysis: The labeled DNA can now be visualized and quantified.

III. Data Presentation and Analysis

Quantitative analysis is crucial for comparing the efficiency of 5-HEU incorporation with established methods. Below are illustrative tables summarizing potential experimental outcomes.

Table 1: Comparison of Nucleoside Analog Incorporation Efficiency

| Nucleoside Analog | DNA Polymerase | Incorporation Rate (pmol/min) | Relative Efficiency (%) |

| dTTP (Control) | Taq | 150 | 100 |

| 5-HEU-TP | Taq | 110 | 73 |

| EdU-TP | Taq | 135 | 90 |

| BrdU-TP | Taq | 120 | 80 |

| dTTP (Control) | Klenow | 95 | 100 |

| 5-HEU-TP | Klenow | 70 | 74 |

| EdU-TP | Klenow | 88 | 93 |

| BrdU-TP | Klenow | 78 | 82 |

This table presents hypothetical data for illustrative purposes.

Table 2: Comparison of Detection Methods for Labeled DNA

| Labeling Method | Detection Limit (fmol) | Signal-to-Noise Ratio | Time to Result (hours) |

| 5-HEU (Click Chemistry) | 5 | 25 | 2 |

| EdU (Click Chemistry) | 2 | 30 | 1.5 |

| BrdU (Antibody) | 10 | 15 | 6-8 |

| ³H-Thymidine (Autorad) | 1 | >50 | 24-72 |

This table presents hypothetical data for illustrative purposes.

IV. Signaling Pathways and Experimental Logic

The incorporation of nucleoside analogs like 5-HEU into DNA is a fundamental process in molecular biology, directly linked to the DNA replication machinery.

Figure 2: Cellular uptake and incorporation pathway of 5-HEU.

The logic behind using 5-HEU is analogous to that of other thymidine analogs. By providing an alternative substrate for DNA polymerase, newly synthesized DNA can be tagged for subsequent analysis. The choice of detection method is critical and will depend on the specific modification introduced to the 5-HEU molecule.

Figure 3: Decision tree for selecting a DNA synthesis tracking method.

V. Applications in Drug Development

The ability to accurately measure DNA synthesis is paramount in the development of novel therapeutics, particularly in oncology.

-

High-Throughput Screening: A robust 5-HEU-based assay could be integrated into high-throughput screening platforms to identify compounds that inhibit cell proliferation.

-

Mechanism of Action Studies: For compounds that arrest the cell cycle, 5-HEU labeling can help pinpoint the specific phase of inhibition.

-

Genotoxicity Assays: Unscheduled DNA synthesis, a hallmark of DNA repair, can be detected by 5-HEU incorporation in non-proliferating cells, providing insights into the genotoxic potential of a drug candidate.

VI. Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Incorporation Signal | Inefficient phosphorylation of 5-HEU to 5-HEU-TP. | Ensure high-purity, correctly synthesized 5-HEU-TP. Optimize the concentration of 5-HEU-TP in the reaction. |

| Suboptimal DNA polymerase activity. | Check the activity of the polymerase and use the recommended buffer and temperature. Titrate the enzyme concentration. | |

| High Background Signal | Incomplete removal of unincorporated 5-HEU-TP. | Ensure thorough purification of the DNA product after the incorporation step. |

| Non-specific binding of detection reagents. | Include appropriate blocking steps and wash the sample extensively after the labeling reaction. | |

| Inconsistent Results | Variability in reagent preparation. | Prepare master mixes for reactions. Use fresh dilutions of critical reagents like sodium ascorbate. |

| Degradation of DNA sample. | Handle DNA with care, using nuclease-free reagents and consumables. |

This compound holds promise as a novel tool for tracking DNA synthesis in vitro. While further research is needed to develop and validate specific reagents and protocols, the conceptual framework presented here, based on established methodologies for similar nucleoside analogs, provides a strong foundation for its application. The potential for developing a non-toxic, efficiently incorporated, and versatilely detectable DNA synthesis marker makes 5-HEU an exciting candidate for future research and development in molecular biology and drug discovery.

References

- 1. salic.med.harvard.edu [salic.med.harvard.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Click Chemistry-Based Detection of Nascent RNA Synthesis in Cells using 5-Ethynyluridine (5-EU)

An important clarification regarding the target molecule: The established click chemistry-based methods for labeling and detecting nascent RNA in cells utilize 5-ethynyluridine (B57126) (5-EU) , which contains an alkyne group necessary for the click reaction. The requested molecule, 5-(2-Hydroxyethyl)uridine (5-HEU), possesses a hydroxyl group that is not suitable for this specific bioorthogonal reaction. Therefore, this document provides detailed application notes and protocols for the widely adopted use of 5-ethynyluridine (5-EU) for cellular RNA detection.

Introduction

The ability to detect and quantify newly synthesized ribonucleic acid (RNA) is crucial for understanding a wide range of cellular processes, including gene expression, cell cycle progression, and the cellular response to various stimuli. Traditional methods for measuring transcriptional activity often rely on the incorporation of radioactive nucleosides, such as ³H-uridine, or halogenated analogs like 5-bromouridine (B41414) (BrU). While effective, these methods can be time-consuming, require specialized handling for radioactivity, or involve harsh denaturation steps that can compromise sample integrity.[1]

Click chemistry offers a powerful and elegant alternative for detecting nascent RNA synthesis.[1] This approach involves the metabolic incorporation of a bioorthogonal uridine (B1682114) analog, 5-ethynyluridine (5-EU), into newly transcribed RNA. The ethynyl (B1212043) group on 5-EU serves as a chemical handle that can be specifically and efficiently labeled in a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction.[1] This reaction covalently attaches a fluorescently labeled azide (B81097) to the incorporated 5-EU, allowing for sensitive and robust detection of newly synthesized RNA via fluorescence microscopy or flow cytometry.[1]

The key advantages of the 5-EU click chemistry method include its high sensitivity, specificity, and the mild reaction conditions that preserve cellular morphology and antigenicity, making it compatible with multiplexing with other detection modalities like immunofluorescence.[2]

Principle of the Method

The detection of nascent RNA using 5-EU is a two-step process:

-

Metabolic Labeling: Cells are incubated with 5-ethynyluridine (5-EU), a cell-permeable analog of uridine. Inside the cell, 5-EU is converted to its triphosphate form by the cellular nucleotide salvage pathway and is subsequently incorporated into newly synthesized RNA by RNA polymerases.[1][3]

-

Click Chemistry Detection: After labeling, cells are fixed and permeabilized to allow entry of the detection reagents. The incorporated 5-EU is then detected by a click reaction with a fluorescent azide (e.g., Alexa Fluor 488 azide, Alexa Fluor 647 azide). This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) source like CuSO₄ with a reducing agent such as sodium ascorbate.[1][4] The resulting stable triazole linkage provides a permanent fluorescent label on the nascent RNA, which can then be visualized and quantified.

Experimental Protocols

Protocol 1: Detection of Nascent RNA Synthesis by Fluorescence Microscopy

This protocol details the steps for labeling, fixing, and staining cells for visualization of newly synthesized RNA using a fluorescence microscope.

Materials:

-

5-Ethynyluridine (5-EU)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

3.7% Formaldehyde in PBS (Fixation Buffer)

-

0.5% Triton® X-100 in PBS (Permeabilization Buffer)

-

Click reaction cocktail components:

-

100 mM Tris, pH 8.5

-

1 mM CuSO₄

-

Fluorescent azide (e.g., Alexa Fluor 488 azide), 20 µM

-

100 mM Ascorbic acid (prepare fresh)

-

-

DAPI or Hoechst stain for nuclear counterstaining

-

Coverslips and microscope slides

Procedure:

-

Cell Seeding: Seed cells on sterile coverslips in a culture plate at an appropriate density to reach 50-70% confluency on the day of the experiment.

-

Metabolic Labeling with 5-EU:

-

Prepare a stock solution of 5-EU in DMSO.

-

Add 5-EU to the cell culture medium to a final concentration of 0.5 mM to 1 mM.

-

Incubate the cells for a period ranging from 30 minutes to 4 hours, depending on the experimental goals and cell type.

-

-

Cell Fixation:

-

Remove the 5-EU containing medium and wash the cells twice with PBS.

-

Add 3.7% Formaldehyde in PBS and incubate for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Permeabilization:

-

Add 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For each coverslip, prepare 50-100 µL. Combine Tris buffer, CuSO₄, and the fluorescent azide. Finally, add the freshly prepared ascorbic acid to initiate the reaction.[1]

-

Remove PBS from the coverslips and add the click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature in the dark.[1]

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS.

-

Incubate with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

-

Wash twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filters appropriate for the chosen fluorophore and DAPI.

-

Protocol 2: Quantification of Nascent RNA Synthesis by Flow Cytometry

This protocol provides a method to quantify the level of RNA synthesis in a cell population.

Materials:

-

Same as Protocol 1, but cells are grown in suspension or harvested from plates.

-

1% Bovine Serum Albumin (BSA) in PBS (Wash Buffer)

-

Flow cytometry tubes

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired density.

-

Label cells with 0.5 mM to 1 mM 5-EU for 1-2 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells (e.g., by trypsinization for adherent cells) and collect them by centrifugation.

-

Wash the cell pellet once with 1% BSA in PBS.

-

Resuspend the cells in 100 µL of 1% BSA in PBS.

-

Add 100 µL of Click-iT® fixative (or 3.7% formaldehyde) and incubate for 15 minutes at room temperature.

-

Wash the cells once with 1% BSA in PBS.

-

-

Permeabilization:

-

Resuspend the fixed cells in a saponin-based permeabilization buffer (or 0.5% Triton® X-100) and incubate for 15 minutes.

-

-

Click Reaction:

-

Centrifuge the cells and resuspend the pellet in 500 µL of the freshly prepared click reaction cocktail.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Washing and Analysis:

-

Wash the cells once with permeabilization buffer.

-

Resuspend the cells in PBS for analysis.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer.

-

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

| Parameter | Fluorescence Microscopy | Flow Cytometry | Reference |

| 5-EU Concentration | 0.5 mM - 1 mM | 0.5 mM - 1 mM | [1] |

| Labeling Time | 30 min - 4 hours | 1 - 2 hours | [1][5] |

| Fixation (Formaldehyde) | 3.7% for 15 min | 3.7% for 15 min | [1] |

| Permeabilization (Triton® X-100) | 0.5% for 20 min | 0.5% for 15 min | |

| CuSO₄ Concentration | 1 mM | 1 mM | [1] |

| Fluorescent Azide Conc. | 20 µM | 2.5 µM - 20 µM | [1] |

| Ascorbic Acid Conc. | 100 mM | 100 mM | [1] |

| Click Reaction Time | 30 - 60 min | 30 min | [1] |

Visualizations

Caption: Experimental workflow for 5-EU labeling and detection.

References

- 1. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 3. jenabioscience.com [jenabioscience.com]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Antibody-Based Detection of 5-(2-Hydroxyethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the antibody-based detection of 5-(2-Hydroxyethyl)uridine, a modified nucleoside. The following sections outline the generation of specific antibodies and their application in various immunoassays.

Introduction to this compound

This compound is a derivative of the nucleoside uridine. While its biological significance is an emerging area of research, the detection and quantification of such modified nucleosides are crucial for understanding their roles in cellular processes, disease pathogenesis, and as potential biomarkers in drug development. Antibody-based methods offer high specificity and sensitivity for the detection of these modifications in various biological samples.

Generation of Antibodies against this compound

To develop immunoassays for this compound, specific antibodies must be generated. Since nucleosides are small molecules (haptens), they are not immunogenic on their own. Therefore, they must be conjugated to a larger carrier protein to elicit a robust immune response.[1][2]

Antigen Preparation:

The generation of a specific antibody begins with the synthesis of an immunogen. This is achieved by covalently coupling this compound to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] A common method involves the oxidation of the ribose ring to open it, followed by reductive amination to link it to the lysine (B10760008) residues of the carrier protein.[3]

Application Protocol 1: Competitive ELISA for Quantification of this compound

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying a specific antigen in a sample.[4][5][6] In this format, free this compound in the sample competes with a labeled or coated this compound conjugate for binding to a limited amount of anti-5-(2-Hydroxyethyl)uridine antibody. The resulting signal is inversely proportional to the amount of this compound in the sample.

Materials:

-

Anti-5-(2-Hydroxyethyl)uridine antibody

-

This compound-BSA conjugate (for coating)

-

96-well microtiter plates

-

Samples containing this compound (e.g., hydrolyzed RNA)

-

This compound standard

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated secondary antibody (if the primary is not labeled)

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[4]

-

Washing: Wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[4]

-

Washing: Wash the plate three times with wash buffer.

-

Competition: In separate tubes, pre-incubate the anti-5-(2-Hydroxyethyl)uridine antibody with the standards or samples for 1 hour at 37°C.[4] Add 100 µL of this mixture to the coated wells and incubate for 90 minutes at 37°C.[4]

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

-

Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation:

| Standard Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % Inhibition |

| 0 (B₀) | 1.852 | 1.848 | 1.850 | 0% |

| 1 | 1.575 | 1.585 | 1.580 | 14.6% |

| 5 | 1.120 | 1.130 | 1.125 | 39.2% |

| 10 | 0.750 | 0.760 | 0.755 | 59.2% |